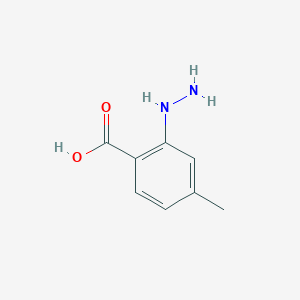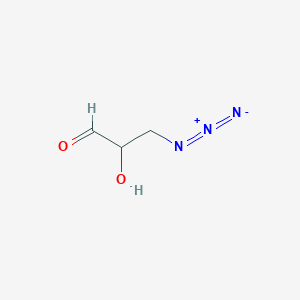
3-Azido-2-hydroxypropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-2-hydroxypropanal: is an organic compound with the molecular formula C₃H₅N₃O₂ . It is characterized by the presence of an azido group (-N₃) and a hydroxyl group (-OH) attached to a propanal backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-hydroxypropanal typically involves the reaction of 2-hydroxypropanal with sodium azide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 0-5°C to ensure the stability of the azido group .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
化学反応の分析
Types of Reactions: 3-Azido-2-hydroxypropanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.
Major Products:
Oxidation: Formation of 3-azido-2-oxopropanal or 3-azido-2-hydroxypropanoic acid.
Reduction: Formation of 3-amino-2-hydroxypropanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Azido-2-hydroxypropanal is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and azirines .
Biology: The azido group is a versatile functionality in bioconjugation techniques, such as click chemistry, which is used for labeling biomolecules .
Medicine: Research is ongoing to explore the potential of this compound in drug development, particularly in the synthesis of antiviral and anticancer agents .
Industry: In materials science, the compound is used in the synthesis of polymers and other advanced materials with unique properties .
作用機序
The mechanism of action of 3-Azido-2-hydroxypropanal involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules .
類似化合物との比較
2-Hydroxypropanal: Lacks the azido group, making it less reactive in certain chemical reactions.
3-Azido-2-hydroxypropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 3-Azido-2-hydroxypropanal is unique due to the combination of the azido and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
特性
分子式 |
C3H5N3O2 |
|---|---|
分子量 |
115.09 g/mol |
IUPAC名 |
3-azido-2-hydroxypropanal |
InChI |
InChI=1S/C3H5N3O2/c4-6-5-1-3(8)2-7/h2-3,8H,1H2 |
InChIキー |
HXOCWVXINKSYAR-UHFFFAOYSA-N |
正規SMILES |
C(C(C=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





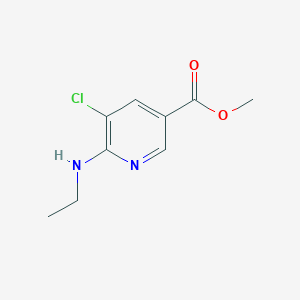
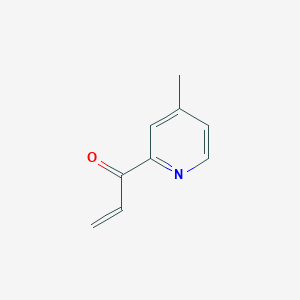
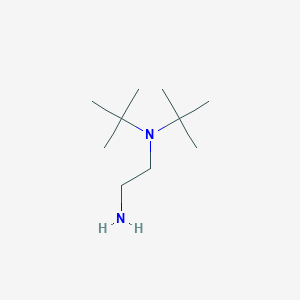
![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
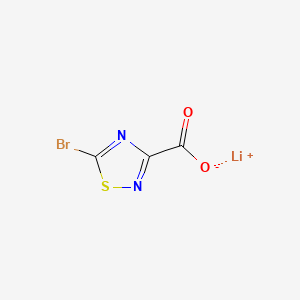
![2-[(5-Fluoropyridin-3-yl)oxy]acetic acid](/img/structure/B13561628.png)
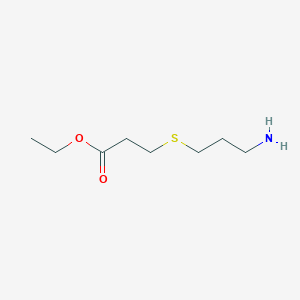
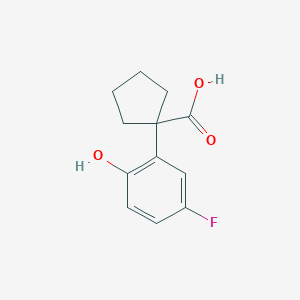

![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)
